molecular formula C6H5ClOS B195636 2-Thiopheneacetyl chloride CAS No. 39098-97-0

2-Thiopheneacetyl chloride

Cat. No.: B195636
CAS No.: 39098-97-0
M. Wt: 160.62 g/mol
InChI Key: AJYXPNIENRLELY-UHFFFAOYSA-N
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Description

2-Thiopheneacetyl chloride is an organic compound with the molecular formula C6H5ClOS. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-thiopheneacetyl chloride typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 2-Thiopheneacetyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Thiopheneacetyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-thiopheneacetyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively. These reactions are facilitated by the presence of the electron-withdrawing chlorine atom, which makes the carbonyl carbon more susceptible to nucleophilic attack .

Comparison with Similar Compounds

    2-Thiophenecarbonyl Chloride: Similar in structure but with a carbonyl group directly attached to the thiophene ring.

    Phenylacetyl Chloride: Contains a phenyl group instead of a thiophene ring.

    2-Furoyl Chloride: Contains a furan ring instead of a thiophene ring.

Uniqueness: 2-Thiopheneacetyl chloride is unique due to its thiophene ring, which imparts distinct electronic properties and reactivity compared to other acyl chlorides. This makes it particularly useful in synthesizing compounds with specific biological activities .

Properties

IUPAC Name

2-thiophen-2-ylacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5ClOS/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYXPNIENRLELY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H5ClOS
Record name THIOPHENE-2-ACETYL CHLORIDE
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DSSTOX Substance ID

DTXSID5068156
Record name 2-Thiopheneacetyl chloride
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Molecular Weight

160.62 g/mol
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Physical Description

Thiophene-2-acetyl chloride appears as a clear yellow to dark brown liquid. Insoluble in water and denser than water. Corrosive to skin, and eyes. Vapors severely irritate respiratory tract.
Record name THIOPHENE-2-ACETYL CHLORIDE
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CAS No.

39098-97-0
Record name THIOPHENE-2-ACETYL CHLORIDE
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Record name 2-Thiopheneacetyl chloride
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Record name 2-Thiopheneacetyl chloride
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Record name 2-Thiopheneacetyl chloride
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Record name 2-Thiopheneacetyl chloride
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Record name 2-thienylacetyl chloride
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Record name 2-THIOPHENEACETYL CHLORIDE
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Synthesis routes and methods I

Procedure details

To a solution of 2-(thiophen-2-yl)acetic acid (2 g, 14 mmol) in DCM (50 mL) was added dropwise SOCl2 (0.5 mL), the mixture was heated at 50° C. overnight. The reaction mixture was concentrated under reduced pressure to give compound 2-(thiophen-2-yl)acetyl chloride, which was used directly in the next step without further purification.
Quantity
2 g
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0.5 mL
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50 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In the first set of experiments, amine and carboxylic acid terminated thiophene intermediates were prepared (FIG. 4) and subsequently coupled with carbohydrate moieties. In the second set, the distance between thiophene and carbohydrate was extended by iminothiolane hydrochloride (compound 30) and a thiol was generated after extension. (The reaction conditions specified in FIG. 4(a) are as follows: cat. DIPEA/CHCl3, r.t., 95% yield; FIG. 4(b) are as follows: CHCl3 (highly diluted), r.t., overnight, 83-96% yield; FIG. 4(c) are as follows: BOC-ON, Et3N/CHCl3, r.t., 52% yield; FIG. 4(d)(i) are as follows: 3-(3-Thienyl)acrylic acid (compound 19), HOBt/EDC, DIPEA, CHCl3, r.t., 6 h, 93% yield; FIG. 4(d)(ii) are as follows: 30% TFA/CH2Cl2, r.t., 3 h, 93% yield; FIG. 4(d)(iii) are as follows: 1 M NaOH, quantitative). These thiols were prepared in situ and coupled with compounds 2 or 5 by Michael type addition to give another set of thiophene-carbohydrate monomers. The two types of carbohydrate moieties are summarized in FIG. 5 and FIG. 6. Commercially available 3-thiopheneacetic acid (compound 6) (Acros Organics, Fisher Scientific, Pittsburgh, Pa.) was converted into the corresponding methyl ester (compound 7) in 88% yield by thionyl chloride in methanol. Thiopheneacetyl chloride (compound 8) was prepared in situ, by thionyl chloride in dioxane. Direct addition of N-hydroxysuccinimide (NHS) in the presence of diisopropylethylamine (DIPEA) at 0° C. afforded thiophene active ester (compound 9) in 75% overall yield. Compound 9 was stable under dry conditions and could be prepared in bulk quantities.
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carbohydrate
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[Compound]
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methyl ester
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[Compound]
Name
compound 7
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Synthesis routes and methods III

Procedure details

To a solution of 2-thiophenyl acetic acid (150 mg in 2.5 mL dry methylene chloride) at 0° C. was added 0.004 mL N,N-dimethylformamide followed by the dropwise addition of 0.097 mL of oxalyl chloride. After 15 minutes the mixture was warmed to room temperature and stirred for an additional 2.5 hours. Removal of the solvents in vacuo provided the title compound which was used without purification.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
0.004 mL
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0.097 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a key advantage of using dichloromethane as a solvent in the synthesis of 2-Thiopheneacetyl chloride?

A1: Using dichloromethane offers several advantages in this synthesis []. Its low boiling point simplifies the removal process, allowing for easy desolvation without compromising the final product content. Additionally, maintaining a suitable reaction temperature during synthesis enables the byproducts, sulfur dioxide (SO2) and hydrochloric acid (HCl), to volatilize alongside dichloromethane. This facilitates a more complete reaction, leading to increased yields. Furthermore, the volatilized dichloromethane can be recovered, enhancing the process's economic and environmental sustainability.

Q2: How does gamma-ray irradiation contribute to the synthesis of conducting polythiophene (PTh) from this compound?

A2: Gamma-ray irradiation plays a crucial role in polymerization []. When a polyvinyl alcohol (PVA) film containing dispersed this compound is exposed to gamma radiation, the monomer molecules undergo polymerization, transforming into conducting PTh. This process involves the loss of H+ ions and the formation of polarons, which contribute to the material's conductive properties. The degree of polymerization and the resulting conductivity are influenced by factors like the concentration of this compound in the PVA matrix and the absorbed radiation dose.

Q3: Can you describe an efficient synthetic route for a pharmaceutical compound utilizing this compound?

A3: One example involves the preparation of the immunopotentiator (S)-ethyl-1-(2-thiopheneacetyl)-3-piperidinecarboxylate []. This synthesis features a novel resolution of racemic ethyl nipecotate using dibenzoyl-l-tartaric acid. The resolved salt is then directly coupled with commercially available this compound under Schotten−Baumann conditions, a method known for its environmental friendliness, to produce the amide in high yield. The final product, an oil, is then purified via wiped film evaporative distillation.

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